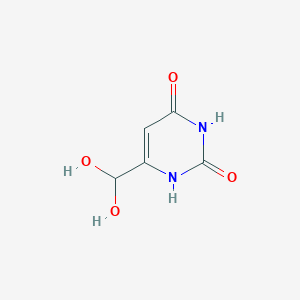

6-Formyl-uracil hydrate

Description

BenchChem offers high-quality 6-Formyl-uracil hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Formyl-uracil hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O4 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |

InChI Key |

DUGHQFVNXIWPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uracil-6-carboxaldehyde (CAS 36327-91-0): A Technical Guide for Synthetic and Medicinal Chemistry

Introduction

Uracil-6-carboxaldehyde, also known as 6-formyluracil, is a key heterocyclic building block in medicinal and synthetic chemistry. As a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA), its structure is primed for diverse chemical modifications.[1][2] The presence of a reactive aldehyde group at the 6-position of the pyrimidine ring provides a versatile chemical handle for constructing more complex molecular architectures. This guide offers an in-depth exploration of Uracil-6-carboxaldehyde, covering its properties, a representative synthetic approach, key applications in drug discovery, and essential supplier and safety information for researchers and drug development professionals. Its utility lies in its capacity to act as a precursor for a wide range of fused heterocyclic systems and substituted uracil derivatives, many of which exhibit significant biological activities, including antiviral and anticancer properties.[3]

Physicochemical and Structural Properties

Uracil-6-carboxaldehyde is typically available as a stable monohydrate. Its core properties are summarized below, providing essential data for experimental design, including solubility, storage, and characterization.

| Property | Value | Source |

| CAS Number | 36327-91-0 | [4] |

| Molecular Formula | C₅H₄N₂O₃ | [4] |

| Molecular Weight | 158.11 g/mol (monohydrate) | [4] |

| Appearance | Powder or granule | [5] |

| Melting Point | 340°C (decomposes) | |

| Water Solubility | Slightly soluble | |

| Storage Temperature | 2-8°C | |

| pKa | 5.63 ± 0.10 (Predicted) | |

| Canonical SMILES | C1=C(NC(=O)NC1=O)C=O | [4] |

| InChI Key | VUQNLIDVEFIQLP-UHFFFAOYSA-N | [4] |

Synthesis and Purification Protocol

The synthesis of Uracil-6-carboxaldehyde is not trivial due to the multiple reactive sites on the uracil ring. A common and effective strategy involves the protection of the ring nitrogens (N1 and N3) prior to the introduction of the aldehyde group at the C6 position. This prevents undesired side reactions and directs the formylation to the correct carbon. The following protocol is a representative, conceptual methodology based on established organometallic and protection group chemistry for uracil derivatives.

Experimental Rationale

The uracil ring nitrogens are acidic and nucleophilic, making them susceptible to reaction with electrophilic formylating agents. Protection, for example with methoxymethyl (MOM) groups, temporarily masks these sites. Following protection, the C6 position can be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic formyl source such as N,N-dimethylformamide (DMF). The final step involves the acidic removal of the protecting groups to yield the target aldehyde.

Workflow for Synthesis of Uracil-6-carboxaldehyde

Caption: Conceptual workflow for the synthesis of Uracil-6-carboxaldehyde.

Step-by-Step Methodology

-

Protection of Uracil:

-

Suspend uracil in a suitable aprotic solvent (e.g., anhydrous DMF).

-

Add a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the N1 and N3 positions.

-

Add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting 1,3-bis(MOM)-uracil by column chromatography.

-

-

Formylation at C6:

-

Dissolve the protected uracil in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Add a solution of lithium diisopropylamide (LDA) dropwise to deprotonate the C6 position, forming a lithiated intermediate.

-

After stirring for a short period, add N,N-dimethylformamide (DMF) to the reaction mixture to act as the formylating agent.

-

Allow the reaction to slowly warm and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by chromatography to isolate 6-formyl-1,3-bis(MOM)-uracil.

-

-

Deprotection and Final Purification:

-

Dissolve the protected aldehyde in a mixture of THF and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture gently (e.g., 40-50°C) to cleave the MOM protecting groups.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The product, Uracil-6-carboxaldehyde, may precipitate from the solution. If so, it can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product.

-

Applications in Research and Drug Development

The aldehyde functionality at the C6 position is a powerful tool for synthetic diversification, making Uracil-6-carboxaldehyde a valuable starting material for various bioactive molecules.[2]

-

Precursor for Fused Heterocycles: The aldehyde can readily undergo condensation reactions with binucleophilic reagents. For instance, reaction with 1,2-diamines can lead to the formation of pteridines, a core scaffold in many biologically active compounds. This approach is fundamental in creating analogues of natural purines.

-

Synthesis of 8-Substituted Xanthines: Uracil derivatives are precursors to xanthines, which are privileged structures in medicinal chemistry.[6] The C6-aldehyde can be converted to an amino group, which, along with the C5 position, can be used to construct the imidazole ring of the xanthine core.

-

Antiviral and Anticancer Drug Discovery: Uracil analogues are widely explored as antiviral and anticancer agents because they can act as mimics of natural nucleobases and interfere with DNA or RNA synthesis in rapidly dividing cells or viruses.[3][7] Uracil-6-carboxaldehyde serves as a key intermediate for creating novel substituted uracils with modified properties to enhance efficacy and selectivity.[7]

-

Cell Regeneration Studies: Certain 6-substituted uracil derivatives have been shown to stimulate cell proliferation, suggesting potential applications in regenerative medicine.[8] The aldehyde provides a convenient point for attaching various substituents to explore structure-activity relationships in this area.

Caption: Synthetic utility of Uracil-6-carboxaldehyde as a chemical intermediate.

Supplier Information

Uracil-6-carboxaldehyde monohydrate is commercially available from various chemical suppliers specializing in fine chemicals and intermediates for research and development.

| Supplier | Location | Notes |

| Ality Chemical Corporation | China | Focuses on fine intermediates and offers custom manufacturing services. Established in 2007.[5] |

| Xinxiang Aurora Biotechnology Co., Ltd. | China | Specializes in nucleoside and nucleotide raw materials. Holds ISO9001, ISO14001, and OHSAS18001 certifications.[9] |

| Amitychem | China | Formed in 2007, supplies APIs, intermediates, and specialty chemicals.[9] |

| Greenbo Biochem | China | Manufactory supplier of active pharmaceutical ingredients and intermediates.[9] |

| Alfa Chemistry | USA | Offers the compound for research use and provides basic physicochemical and safety data on its website.[4] |

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. The information below is synthesized from safety data for the parent compound, uracil, and specific data for the aldehyde derivative.

| Parameter | Guideline | Rationale & References |

| Hazard Classification | Irritant (Xi) | May cause irritation upon contact with eyes, skin, or respiratory tract.[4] |

| Personal Protective Equipment (PPE) | Safety goggles, impervious gloves, lab coat | Standard practice for handling chemical irritants to prevent exposure.[4][10] |

| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. | Prevents inhalation of airborne particles. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry place. | Protects from moisture and degradation.[11] |

| Incompatibilities | Strong oxidizing agents | Avoid storing with materials that could cause a hazardous reaction.[10] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical advice. | Immediate irrigation is critical to minimize damage.[4] |

References

- Material Safety D

- URACIL FOR BIOCHEMISTRY. Loba Chemie.

- Safety D

- SAFETY D

- Uracil | C4H4N2O2 | CID 1174. PubChem - NIH.

- In vitro proliferative activity of 6-substituted uracil derivatives (2021). Journal of Pharmacy & Pharmacognosy Research.

- Applications of Uracil in Pharmaceutical Research (2025). calcium zinc stabilizer manufacturer.

- Safety D

- CAS 36327-91-0 6-Formyl-uracil monohydr

- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv

- Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0.

- Uracil. MedChemExpress (MCE) Life Science Reagents.

- Uracil Suppliers, Get Uracil 66-22-8 Supply. ECHEMI.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). NIH.

- 6-FORMYL-URACIL MONOHYDR

- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents (2025). [Source not available].

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). RSC Advances (RSC Publishing).

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines (2019). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO-3ibZtDOi12yhBC_Fd1jQ0MfVm0YpoqjpkMvH9sKJqoQmN_qIvVaFCtLQbP_LrbrqjrBQ1maBWtOr1fTCugbGpIPgHfTH43dB9RUZyX-y56PCyN3v8ih9moGrRFPmsE01Nbz7H2nELLGsck=]([Link]

Sources

- 1. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]

- 8. jppres.com [jppres.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Formyluracil Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Hydration, the formation of crystalline solids incorporating water, is a common phenomenon that can significantly alter the physicochemical properties of a drug substance. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 6-formyluracil monohydrate. While specific experimental data for this compound is not extensively available in public literature, this document will establish a robust scientific framework for its characterization. By leveraging established analytical techniques and theoretical principles demonstrated with analogous uracil derivatives, this guide will empower researchers to design and execute self-validating protocols to determine the critical stability parameters of 6-formyluracil monohydrate, ensuring its optimal development and formulation.

Introduction: The Significance of 6-Formyluracil and Its Hydrated Form

Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a formyl group at the 6-position of the uracil ring can modulate its electronic properties and potential for intermolecular interactions, making 6-formyluracil a molecule of interest for drug discovery. Like many APIs, 6-formyluracil has the potential to exist in various solid forms, including as a monohydrate (C₅H₄N₂O₃·H₂O).

The presence of water within the crystal lattice of 6-formyluracil monohydrate can profoundly influence its material properties, including:

-

Solubility and Dissolution Rate: Generally, anhydrous forms of a drug are more soluble than their hydrated counterparts. This difference can have significant implications for bioavailability.

-

Physical and Chemical Stability: The hydrated form may exhibit different degradation pathways and kinetics compared to the anhydrous form.

-

Manufacturability: Properties such as hygroscopicity, flowability, and compressibility are crucial during formulation and manufacturing, and these are directly affected by the solid form.

Therefore, a thorough understanding of the thermodynamic stability of 6-formyluracil monohydrate is not merely an academic exercise but a prerequisite for its successful development as a pharmaceutical agent. This guide will delineate the critical questions to be addressed and the experimental workflows to answer them.

Theoretical Framework: Understanding Hydrate Stability

The thermodynamic stability of a hydrate relative to its anhydrous form is governed by temperature and the surrounding water activity (a_w), which is related to relative humidity (RH). For a given temperature, there exists a critical water activity (a_wc) at which the hydrate and anhydrate are in equilibrium.

-

Above a_wc : The hydrate is the thermodynamically stable form.

-

Below a_wc : The anhydrous form is thermodynamically favored.

The relationship between the Gibbs free energy change (ΔG) of the hydration/dehydration process determines the spontaneity of the transformation. The transition is governed by both enthalpic (ΔH) and entropic (ΔS) contributions.

Experimental Characterization of Thermodynamic Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermodynamic stability of 6-formyluracil monohydrate.

Thermal Analysis: Probing the Energetics of Dehydration

Thermal analysis techniques are fundamental in determining the temperature-dependent behavior of hydrates.

TGA measures the change in mass of a sample as a function of temperature. For 6-formyluracil monohydrate, TGA is crucial for:

-

Quantifying Water Content: A stepwise mass loss corresponding to the theoretical water content of the monohydrate (approximately 10.1%) confirms the stoichiometry.

-

Determining Dehydration Temperature: The onset temperature of water loss provides an initial indication of the hydrate's thermal stability.

Protocol: Thermogravimetric Analysis of 6-Formyluracil Monohydrate

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 6-formyluracil monohydrate into an appropriate pan (e.g., aluminum or platinum).

-

Atmosphere: Purge with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to facilitate the removal of evolved water.

-

Heating Program: Heat the sample from ambient temperature to a temperature above the dehydration event (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis: Determine the percentage mass loss in the dehydration step and the onset and peak temperatures of this transition.

DSC measures the heat flow into or out of a sample as a function of temperature. It provides critical information on:

-

Enthalpy of Dehydration (ΔH_deh): The endothermic peak associated with water loss can be integrated to quantify the energy required to remove the water from the crystal lattice. This is a key thermodynamic parameter.

-

Phase Transitions: DSC can detect other solid-state transitions, such as polymorphic transformations of the resulting anhydrous form.

Protocol: Differential Scanning Calorimetry of 6-Formyluracil Monohydrate

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-formyluracil monohydrate into a hermetically sealed aluminum pan. A small pinhole in the lid is often used to allow evolved water to escape.

-

Atmosphere: Purge with dry nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature through the dehydration and melting events at a controlled rate (e.g., 10°C/min).

-

Data Analysis: Integrate the endothermic peak corresponding to dehydration to determine the enthalpy of dehydration (ΔH_deh). Note the peak temperature and onset of any other thermal events.

Gravimetric Vapor Sorption (GVS)

GVS, also known as Dynamic Vapor Sorption (DVS), is a powerful technique for determining the hygroscopicity and the critical water activity (a_wc) for the hydrate-anhydrate transition. It measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature.

Protocol: Gravimetric Vapor Sorption Analysis of 6-Formyluracil

-

Instrument: A calibrated gravimetric vapor sorption analyzer.

-

Sample Preparation: Place a known mass of anhydrous 6-formyluracil in the sample pan.

-

Experimental Program:

-

Drying: Initially dry the sample in situ under a stream of dry nitrogen (0% RH).

-

Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The instrument holds at each step until the sample mass equilibrates.

-

Desorption Isotherm: Decrease the relative humidity in a stepwise manner back to 0% RH.

-

-

Data Analysis: Plot the change in mass versus relative humidity. A sharp increase in mass at a specific RH during the sorption phase indicates water uptake to form the hydrate. The point of inflection can be used to estimate the a_wc. A corresponding sharp decrease in mass during desorption indicates dehydration. Hysteresis between the sorption and desorption curves can provide insights into the kinetics of the transformations.

Slurry Equilibration Studies

Slurry equilibration is a definitive method for determining the thermodynamically stable form at a given water activity and temperature. It involves creating a saturated solution of the compound in a solvent system with a known water activity and observing which solid form predominates over time.

Protocol: Slurry Equilibration for Determining a_wc

-

Prepare Solvent Systems: Create a series of solutions with varying water activities. This can be achieved by mixing water with a miscible organic solvent (e.g., ethanol, isopropanol) in different ratios.

-

Equilibration: Add an excess of both the anhydrous 6-formyluracil and the monohydrate to each solvent system in sealed vials.

-

Agitation: Agitate the slurries at a constant temperature for a sufficient period to reach equilibrium (this may range from hours to several days).

-

Solid Phase Analysis: Isolate the solid phase from each vial by filtration and analyze it using a suitable technique, such as Powder X-ray Diffraction (PXRD), to identify the crystalline form present.

-

Determine a_wc: The water activity of the solvent system where both forms coexist or where the transition from one form to the other occurs is the critical water activity (a_wc).

Data Synthesis and Interpretation

The data from these experiments should be synthesized to build a comprehensive stability profile for 6-formyluracil monohydrate.

| Parameter | Experimental Technique(s) | Significance |

| Stoichiometry of Hydration | TGA | Confirms the monohydrate nature of the material. |

| Dehydration Temperature | TGA, DSC | Indicates the thermal stability under dynamic heating conditions. |

| Enthalpy of Dehydration (ΔH_deh) | DSC | A fundamental thermodynamic parameter quantifying the energy of the water-lattice interaction. |

| Hygroscopicity Classification | GVS | Determines the propensity of the anhydrous form to absorb atmospheric moisture. |

| Critical Water Activity (a_wc) | GVS, Slurry Equilibration | Defines the humidity threshold for the stability of the monohydrate at a given temperature. |

| Reversibility of Hydration/Dehydration | GVS | Indicates whether the transformation between the anhydrous and hydrated forms is readily reversible. |

Implications for Drug Development and Formulation

The thermodynamic stability profile of 6-formyluracil monohydrate directly informs several key aspects of its development:

-

Solid Form Selection: The decision to develop the anhydrous or the hydrated form depends on their relative stability under typical storage and physiological conditions. If the a_wc is low, the hydrate may be the more stable and thus preferred form to avoid phase transitions upon exposure to humidity.

-

Manufacturing Process Control: If the anhydrous form is chosen, the manufacturing process (e.g., drying) must be designed to operate under conditions (temperature and humidity) that prevent hydration. Conversely, if the hydrate is the desired form, crystallization and drying conditions must be controlled to ensure its formation and prevent dehydration.

-

Packaging and Storage: The stability data will dictate the required level of protection from moisture in the final packaging. For a hygroscopic anhydrous form, a high moisture barrier packaging system will be necessary.

-

Formulation Design: Excipients used in the formulation must be compatible with the chosen solid form and should not unfavorably alter the local water activity, which could induce a phase transition.

Conclusion

References

- Surana, R., & Suryanarayanan, R. (2000). A eutectic-melting based method to establish the stability relationship between a channel hydrate and an anhydrate. Pharmaceutical Research, 17(8), 983–986.

- Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26.

- Khankari, R. K., & Grant, D. J. W. (1995).

- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc.

- Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898–905.

- Griesser, U. J. (2006). The Importance of Solvates. In Polymorphism: In the Pharmaceutical Industry (pp. 211-233). Wiley-VCH Verlag GmbH & Co. KGaA.

An In-Depth Technical Guide to the Tautomeric Forms of Uracil-6-Carboxaldehyde in Solution

Abstract

Uracil-6-carboxaldehyde, also known as orotaldehyde, is a pivotal intermediate in nucleotide metabolism and a valuable synthon in medicinal chemistry. Its chemical behavior and biological activity are intrinsically linked to the complex tautomeric equilibria it exhibits in solution. Unlike the parent uracil scaffold, the presence of an electron-withdrawing carboxaldehyde group at the C6 position introduces additional layers of complexity, including the potential for hydration and the formation of various keto-enol tautomers. This guide provides a comprehensive technical overview of these forms, detailing the underlying principles, experimental methodologies for their characterization, and the critical influence of the solution environment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's solution-state dynamics.

Introduction: The Principle of Tautomerism in Uracil Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. In heterocyclic systems like uracil, this phenomenon primarily manifests as keto-enol tautomerism, where protons shift between nitrogen and oxygen atoms.[1][2] While the canonical diketo form of uracil is predominant under most physiological conditions, the existence of minor enol tautomers can significantly influence hydrogen bonding patterns, reactivity, and ultimately, biological function.[3][4]

The Fundamental Keto-Enol Equilibrium in the Uracil Scaffold

The uracil ring contains two amide functionalities, leading to a primary equilibrium between the diketo form (lactam) and two potential keto-enol forms (lactim). Computational and experimental studies have consistently shown that the diketo tautomer is the most stable form in the gas phase, solid state, and in solution.[5] However, enol forms, though less stable, are accessible and their transient formation can be critical in enzymatic reactions and mutagenic processes.[3]

The Influence of Substituents on Tautomeric Preference

The electronic nature of substituents on the uracil ring can dramatically alter the relative stabilities of the tautomers. Electron-donating groups (e.g., -NH₂) and electron-withdrawing groups (e.g., -NO₂) exert distinct resonance and inductive effects that can stabilize or destabilize specific enol forms.[6] The position of the substituent is also critical; groups at the C5 and C6 positions modulate the electron density of the pyrimidine ring differently, thereby influencing proton mobility and tautomeric preference.[6]

Uracil-6-Carboxaldehyde: A Unique Case Study

The introduction of a carboxaldehyde (-CHO) group at the C6 position creates a particularly interesting case. The aldehyde is a moderately electron-withdrawing group, which influences the acidity of the N1 and N3 protons. More significantly, the aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water, leading to an additional equilibrium between the aldehyde and its hydrate (gem-diol) form.[7] This interplay between keto-enol tautomerism of the uracil ring and the hydration of the aldehyde substituent results in a complex mixture of species in aqueous solution.

Synthesis and Structural Characterization

A reliable synthesis of uracil-6-carboxaldehyde is essential for its study. One established method involves the oxidation of 6-methyluracil. A more direct approach starts from orotic acid derivatives.

Synthetic Pathway for Uracil-6-Carboxaldehyde

A common laboratory synthesis involves the conversion of 6-chloromethyluracil, which can be prepared from uracil, into a triphenylphosphonium salt. This salt can then react with benzaldehyde in a Wittig-type reaction to yield 6-styryluracil, which upon ozonolysis, would yield uracil-6-carboxaldehyde.[8] A more direct historical synthesis treats orotaldehyde (uracil-6-carboxaldehyde) with various reagents to form other 6-substituted uracils, implying its availability as a starting material.[8] For the purpose of this guide, we will adapt a general synthesis for 6-substituted uracils from an appropriate β-ketoester and urea.[9]

Protocol: Synthesis of Uracil-6-Carboxaldehyde

This protocol is a representative method adapted from the synthesis of similar uracil derivatives.[9] Self-validation requires characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Materials:

-

Ethyl 3-formyl-3-oxopropionate (or a suitable protected precursor)

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂).

-

To this solution, add urea (1.0 equivalent) and stir until fully dissolved.

-

Add ethyl 3-formyl-3-oxopropionate (1.0 equivalent) dropwise to the solution. The aldehyde group may require protection (e.g., as an acetal) prior to this step to prevent side reactions.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the mixture with concentrated HCl until the pH is approximately 5-6. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol, followed by diethyl ether.

-

Purification & Deprotection: If a protecting group was used, perform the appropriate deprotection step (e.g., acidic hydrolysis for an acetal). Recrystallize the final product from water or an ethanol/water mixture to yield pure uracil-6-carboxaldehyde.

Tautomeric and Hydrated Forms in Solution

In solution, particularly in protic solvents like water or DMSO, uracil-6-carboxaldehyde exists as a dynamic equilibrium between several species. Understanding this equilibrium is key to predicting its reactivity and biological interactions.

The Primary Equilibrium: Keto, Enol, and Hydrated Species

The primary species in solution are the canonical diketo form, its hydrated gem-diol derivative, and at least two keto-enol tautomers. The electron-withdrawing nature of the aldehyde group at C6 influences the acidity of the N1-H proton, potentially making the 2-keto-4-enol form more accessible than in unsubstituted uracil.

Caption: Equilibrium of uracil-6-carboxaldehyde in aqueous solution.

The Role of the 6-Carboxaldehyde Group

The -CHO group at C6 is electron-withdrawing, which decreases the electron density in the pyrimidine ring. This has two main consequences:

-

Increased Acidity: The N-H protons become more acidic, facilitating proton transfer and potentially lowering the energy barrier to enolization.

-

Hydrate Formation: The electrophilicity of the aldehyde carbon is enhanced, shifting the equilibrium towards the hydrated gem-diol form in aqueous media. Studies on the analogous 5-formyluracil have shown that while the hydrate may be a minor species, it forms readily and its presence is crucial for subsequent oxidative pathways.[7]

Impact of Solvent Polarity and pH on Equilibrium Position

The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[10][11]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, stabilizing the more polar diketo form. They also directly participate in the formation of the hydrated species.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can stabilize the enol forms by accepting a proton from the hydroxyl group. Hydrate formation is negligible in these solvents.

-

Nonpolar Solvents (e.g., Chloroform, CCl₄): In these environments, intramolecular hydrogen bonding within the enol tautomer can become a significant stabilizing factor, shifting the equilibrium more towards the enol form compared to polar solvents.[1]

-

pH: The state of protonation dramatically affects the equilibrium. At low pH, protonation of the ring nitrogens or carbonyl oxygens can occur, while at high pH, deprotonation of the N-H protons leads to the formation of urate anions. A study on 5-formylcytosine demonstrated that acidification increased the amount of the hydrated form.[7]

Experimental Methodologies for Tautomer Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is required to fully characterize the complex equilibria of uracil-6-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[10] Because the proton exchange between tautomers is often slow on the NMR timescale, distinct sets of signals can be observed for each species present in significant concentration.[12] By integrating the signals corresponding to each form, their relative populations can be directly quantified. Furthermore, specific 2D NMR experiments (like NOESY) can confirm the spatial proximity of atoms, validating structural assignments.[13]

This protocol is self-validating through the consistency of the obtained chemical shifts with known values for uracil derivatives and the logical changes observed upon solvent variation.

-

Sample Preparation: Prepare saturated solutions of uracil-6-carboxaldehyde in a series of deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) in 5 mm NMR tubes. Use a consistent concentration where possible.

-

Acquisition of ¹H Spectra: Acquire a standard 1D ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

-

Identification of Species:

-

Diketone-Aldehyde: Look for a sharp singlet for the aldehyde proton (-CHO) between 9.5-10.5 ppm and a singlet for the C5-H proton. Two distinct broad signals for N1-H and N3-H will be visible in aprotic solvents like DMSO-d₆, typically >10 ppm.[14]

-

Diketone-Hydrate (in D₂O): The aldehyde proton signal will disappear and be replaced by a signal for the gem-diol proton (-CH(OD)₂) between 5.5-6.5 ppm.

-

Enol Forms: The C5-H signal will shift. New signals corresponding to the enolic -OH proton will appear.

-

-

Quantification: Carefully integrate the signals corresponding to a unique proton in each distinct species (e.g., the aldehyde proton for the keto form vs. the gem-diol proton for the hydrate). Calculate the percentage of each form from the relative integral areas.

-

Acquisition of ¹³C Spectra: Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of the C4, C5, C6, and the aldehyde/hydrate carbons are particularly diagnostic of the tautomeric and hydration state.

| Species | Solvent | C5-H (ppm) | -CHO / -CH(OH)₂ (ppm) | N1-H / N3-H (ppm) | C6 (ppm) |

| Diketone-Aldehyde | DMSO-d₆ | ~6.0 | ~9.8 | ~11.0, ~11.3 | ~150 |

| Diketone-Hydrate | D₂O | ~5.8 | ~6.0 | (exchanged) | ~85 |

| Keto-Enol | CDCl₃ | Varies | Varies | Varies | Varies |

Note: Values are estimates based on uracil and substituted uracil data.[9][14] Actual values must be determined experimentally.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is sensitive to changes in the electronic structure and conjugation of a molecule.[10] The keto-enol tautomerization alters the π-system of the uracil ring. The diketo form has a different chromophore than the enol forms. By observing how the absorption maxima (λmax) shift in different solvents (solvatochromism), one can infer changes in the tautomeric equilibrium, as different solvents will stabilize different forms.[15][16]

-

Stock Solution: Prepare a concentrated stock solution of uracil-6-carboxaldehyde in a non-absorbing solvent like acetonitrile.

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a quartz cuvette.

-

Data Analysis: Identify the λmax for each solvent. A shift in λmax correlates with a change in the predominant tautomeric form stabilized by that solvent. Increased conjugation in enol forms typically leads to a bathochromic (red) shift.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of different tautomers.[5] By calculating the minimized energy of each isomer in the gas phase and with a polarizable continuum model (PCM) to simulate solvent effects, we can predict which forms are energetically favored, providing a theoretical foundation for interpreting experimental results.[6]

Caption: Workflow for computational analysis of tautomer stability.

Implications for Drug Development and Research

The specific tautomeric and hydrated forms of uracil-6-carboxaldehyde present in solution have profound implications for its application in drug discovery and biochemical research.

-

Receptor Binding: The hydrogen bonding pattern of a molecule is critical for its interaction with a biological target (e.g., an enzyme active site). The diketo, enol, and hydrated forms of uracil-6-carboxaldehyde present different hydrogen bond donors and acceptors. Therefore, the form that predominates in a physiological environment will determine its binding affinity and pharmacological activity.

-

Formulation and Stability: The propensity of the aldehyde to form a hydrate in aqueous solution is a critical consideration for drug formulation. The hydrate may have different solubility, stability, and bioavailability profiles than the anhydrous aldehyde form. Understanding this equilibrium is essential for developing stable and effective formulations.

-

Chemical Reactivity: The different tautomers exhibit distinct chemical reactivity. The enol form is a nucleophile at the C5 position, while the aldehyde is an electrophile. The dominant species in a given reaction medium will dictate the outcome of chemical transformations.

Conclusion

The solution-state behavior of uracil-6-carboxaldehyde is governed by a delicate and complex interplay of keto-enol tautomerism and aldehyde hydration. The position of these equilibria is highly dependent on the solvent environment and pH. A thorough characterization requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the electronic insights from UV-Vis spectrophotometry and the predictive capabilities of computational chemistry. For scientists and researchers in drug development, a deep, mechanistic understanding of these tautomeric forms is not merely academic; it is a prerequisite for rationally designing molecules with desired biological activities, predicting their behavior in physiological environments, and developing stable pharmaceutical formulations.

References

-

Al-Otaibi, J. S., et al. (2014). Synthesis of Uracil Derivatives and Some of Their Reactions. International Journal of Molecular Sciences, 15(7), 11868-11881. Available at: [Link]

-

Bleackley, R. C., et al. (1975). Nucleosides. LXXVIII. Synthesis of some 6-substituted uracils and uridines by the Wittig reaction. The Journal of Organic Chemistry, 40(16), 2427-2431. Available at: [Link]

-

Kast, S. M., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(1), 224-233. Available at: [Link]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

-

Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 58-70. Available at: [Link]

-

Podolyan, Y., et al. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 23(21), 13456. Available at: [Link]

-

Wikipedia. (n.d.). Uric acid. Retrieved February 5, 2026, from [Link]

-

Les, A., et al. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities. The Journal of Physical Chemistry A, 105(44), 10148-10156. Available at: [Link]

-

Bardagí, V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-382. Available at: [Link]

-

Pearson+. (2023). Cytosine, uracil, and guanine have tautomeric forms with aromatic... Study Prep. Available at: [Link]

-

Ruiz, G. T., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(12), 821-829. Available at: [Link]

-

Müller, M., et al. (2022). The pH-Dependence of the Hydration of 5-Formylcytosine: an Experimental and Theoretical Study. ChemistryBioChem, 23(4), e202100701. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

Shoup, R. R., et al. (1966). An N.m.r. Investigation of Proton Mobility in Substituted Uracils. Journal of the American Chemical Society, 88(16), 3744-3749. Available at: [Link]

-

Boros, E., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(3), 2218-2228. Available at: [Link]

-

Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. Available at: [Link]

-

Boruah, P. J., & Ahmed, G. A. (2022). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Advances, 12(10), 6039-6048. Available at: [Link]

-

Boros, E., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(3), 2218–2228. Available at: [Link]

-

Cysewska, P., et al. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 27(21), 7546. Available at: [Link]

-

GSRS. (n.d.). 6-FORMYLURACIL. Retrieved February 5, 2026, from [Link]

-

Robillard, G. T., et al. (1975). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Nucleic Acids Research, 2(10), 1735-1752. Available at: [Link]

-

El-Faham, A., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(67), 54130-54155. Available at: [Link]

-

Merten, C., et al. (2019). NMR signals of 6-aminouracil derivatives with various substituents in the 5-position... ResearchGate. Available at: [Link]

-

Khamitov, E. M., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2883. Available at: [Link]

-

Cysewska, P., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(22), 5431. Available at: [Link]

-

van der Pijl, R., et al. (2023). Hydration Methods for Cisplatin Containing Chemotherapy: A Systematic Review. Cancers, 15(23), 5589. Available at: [Link]

-

Merten, C., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 98. Available at: [Link]

-

Gryff-Keller, A. (2018). Keto–Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Journal of Chemical Education, 95(10), 1836-1840. Available at: [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Available at: [Link]

-

Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(13), 4537-4543. Available at: [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved February 5, 2026, from [Link]

-

Chen, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 14(8), 1435-1445. Available at: [Link]

-

FooDB. (2020). Showing Compound Uracil (FDB006426). Retrieved February 5, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pH‐Dependence of the Hydration of 5‐Formylcytosine: an Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jppres.com [jppres.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 14. Uracil(66-22-8) 1H NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

An In-depth Technical Guide to Determining the Solubility Profile of 6-Formyluracil in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-formyluracil. While specific quantitative solubility data for 6-formyluracil in a wide range of organic solvents is not extensively published, this document outlines the fundamental principles and a robust, field-proven methodology to generate this critical dataset. The focus is on empowering researchers with the "how-to" and the "why" behind the experimental choices, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. It dictates the bioavailability of a drug, influences its formulation possibilities, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. 6-Formyluracil (C₅H₄N₂O₃), a uracil derivative, presents a case in point.[1][2][3] Understanding its solubility in various organic solvents is paramount for its potential development in pharmaceutical applications, including as a building block in medicinal chemistry or as a potential therapeutic agent itself. This guide provides the theoretical and practical foundation for establishing a comprehensive solubility profile of 6-formyluracil.

Physicochemical Properties of 6-Formyluracil: A Molecular Perspective

A molecule's structure is intrinsically linked to its solubility. 6-Formyluracil, with a molecular weight of 140.1 g/mol , is a relatively small molecule.[1][2] Its structure features both hydrogen bond donors (the N-H groups of the uracil ring) and acceptors (the carbonyl and formyl oxygens), as well as a polar pyrimidine ring. These characteristics suggest that its solubility will be highly dependent on the hydrogen bonding capacity and polarity of the solvent.

Table 1: Physicochemical Properties of 6-Formyluracil

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 140.1 g/mol | [1][2] |

| IUPAC Name | 2,4-dioxo-1H-pyrimidine-6-carbaldehyde | [1] |

| SMILES | C1=C(NC(=O)NC1=O)C=O | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The presence of the formyl group at the 6-position introduces an additional polar site compared to uracil, which is expected to influence its solubility in organic solvents. For instance, the solubility of the parent compound, uracil, is known in solvents like ethanol (0.8 mg/ml), DMSO (50 mg/ml), and dimethylformamide (60 mg/ml).[4] These values provide a preliminary expectation that 6-formyluracil will exhibit solubility in polar organic solvents.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. For 6-formyluracil, a polar molecule, it is anticipated to have higher solubility in polar solvents and lower solubility in non-polar solvents.

Key factors influencing the solubility of 6-formyluracil include:

-

Solvent Polarity: Solvents are broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., DMSO, DMF, acetone), and non-polar (e.g., hexane, toluene). The polarity of the solvent will directly impact its ability to solvate the polar 6-formyluracil molecule.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds is crucial for dissolving solutes that can also participate in hydrogen bonding, such as 6-formyluracil.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be experimentally determined as exceptions can occur.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6][7] This method is reliable and allows for the determination of the equilibrium solubility, which is a critical parameter for drug development.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Detailed Experimental Protocol

Materials:

-

6-Formyluracil (solid, high purity)

-

A selection of organic solvents (HPLC grade or higher)[8]

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Accurately weigh an excess amount of 6-formyluracil into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5][7] The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, the filtered solution may need to be accurately diluted with the same solvent.

-

Quantification: Analyze the concentration of 6-formyluracil in the diluted or undiluted filtrate using a validated analytical method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of 6-Formyluracil

The choice of the analytical method for quantifying the concentration of 6-formyluracil in the saturated solution is crucial for accuracy. Several techniques can be employed, with the selection depending on the required sensitivity, selectivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is a highly recommended method due to its specificity and sensitivity.[9] A validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good peak shape and resolution for 6-formyluracil should be developed. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for 6-formyluracil. A calibration curve must be prepared using standard solutions of known concentrations to quantify the samples.[10]

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[9] It is suitable if 6-formyluracil is the only component in the solution that absorbs at the analytical wavelength. A calibration curve should be generated by measuring the absorbance of a series of standard solutions.

-

Other Techniques: Depending on the context, other methods like fluorescence-based detection could also be explored, although these may require derivatization.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Data for 6-Formyluracil at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Hypothetical Value | Hypothetical Value |

| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |

| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |

| Ethanol | 5.2 | Hypothetical Value | Hypothetical Value |

| Methanol | 6.6 | Hypothetical Value | Hypothetical Value |

| Dimethylformamide (DMF) | 6.4 | Hypothetical Value | Hypothetical Value |

| Dimethyl sulfoxide (DMSO) | 7.2 | Hypothetical Value | Hypothetical Value |

| Water | 10.2 | Hypothetical Value | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

The results should be analyzed in the context of the solvent properties. A plot of solubility versus the solvent polarity index can provide valuable insights into the dissolution mechanism of 6-formyluracil.

Conclusion

Determining the solubility profile of 6-formyluracil in a range of organic solvents is a critical step in its evaluation for pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the reliable determination of its thermodynamic solubility using the shake-flask method. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can generate high-quality, reproducible data that will be invaluable for guiding formulation development, predicting in vivo performance, and ultimately, accelerating the journey of 6-formyluracil from a promising molecule to a potential therapeutic.

References

-

PubChem. 6-Formyluracil. National Center for Biotechnology Information. [Link]

-

GSRS. 6-FORMYLURACIL. Global Substance Registration System. [Link]

-

DNAmod. 5-formyluracil. The DNA modification database. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

NCBI Bookshelf. Toxicological Profile for Formaldehyde - ANALYTICAL METHODS. National Center for Biotechnology Information. [Link]

-

Biomedical Journal of Scientific & Technical Research. Optimization of UPLC Method for Quantification of Molnupiravir: Stationary Phase, Mobile Phase, Organic Modifier, and Flow Rate. [Link]

-

Wang, L., et al. (2023). A highly efficient fluorescence-based switch-on detection method of 5-formyluracil in DNA. RSC Advances, 13(1), 1-8. [Link]

-

ResearchGate. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. [Link]

-

ResearchGate. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]

-

ResearchGate. Thermochemical study of 5-methyluracil, 6-methyluracil, and 5-nitrouracil. [Link]

Sources

- 1. 6-Formyluracil | C5H4N2O3 | CID 70951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. DNAmod: 5-formyluracil [dnamod.hoffmanlab.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Knoevenagel Condensation Protocols for Uracil-6-Carboxaldehyde

Executive Summary

This application note details optimized protocols for the Knoevenagel condensation of uracil-6-carboxaldehyde (6-formyluracil) with active methylene compounds. While the 5-formyl isomer is more ubiquitous in literature, the 6-formyl derivative represents a critical scaffold for synthesizing fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) and novel acyclic nucleoside analogs.

This guide addresses the specific challenges posed by the 6-position electronics—namely, the high electrophilicity of the aldehyde adjacent to the N1-nitrogen and the compound's tendency to exist as a stable hydrate. We present three validated workflows: a classical solvent-based method, a green aqueous protocol, and a high-throughput microwave-assisted technique.

Chemical Context & Mechanistic Insight

Substrate Analysis

Uracil-6-carboxaldehyde (CAS: 36327-91-0) differs significantly from its C5 isomer. The C6 position is adjacent to the N1 nitrogen, rendering the aldehyde highly electron-deficient and reactive.

-

Hydration: The compound is frequently supplied as a monohydrate (C₅H₄N₂O₃ · H₂O). Protocols must account for this water of crystallization in stoichiometry.

-

Acidity: The N1 and N3 protons (pKa ~9.5) are acidic. Strong inorganic bases (NaOH, KOH) can deprotonate the ring, forming salts that may precipitate prematurely or reduce the electrophilicity of the aldehyde via resonance donation. Amine catalysts (piperidine,

-alanine) are preferred to maintain the neutral heterocycle.

Reaction Mechanism

The reaction follows a standard Knoevenagel pathway, accelerated by the electron-withdrawing nature of the uracil ring.

Figure 1: Mechanistic pathway for the condensation of uracil-6-carboxaldehyde. The dehydration step is generally spontaneous due to the thermodynamic stability of the resulting conjugated system.

Experimental Protocols

Protocol A: Classical Ethanol-Piperidine Method

Best for: Scale-up, crystalline products, and temperature-sensitive substrates.

Reagents:

-

Uracil-6-carboxaldehyde monohydrate (1.0 equiv)

-

Active Methylene (Malononitrile, Ethyl Cyanoacetate, or Barbituric Acid) (1.1 equiv)

-

Solvent: Absolute Ethanol (10-15 mL per mmol)

-

Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (catalytic buffer)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Uracil-6-carboxaldehyde monohydrate (1.0 mmol, ~158 mg) in Absolute Ethanol (10 mL).

-

Note: The aldehyde may not dissolve completely until heating begins.

-

-

Addition: Add the active methylene compound (1.1 mmol).

-

Catalysis: Add Piperidine (10 µL, ~0.1 mmol). For acid-sensitive substrates, add Glacial Acetic Acid (10 µL) to buffer the basicity.

-

Reaction: Heat the mixture to reflux (78°C) .

-

Observation: The suspension typically clears as the reaction progresses, followed by the precipitation of the product.

-

Time: 1–4 hours (Monitor by TLC; Mobile Phase: CHCl₃:MeOH 9:1).

-

-

Work-up: Cool the reaction mixture to room temperature (25°C), then chill on ice (0-4°C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL).

-

Purification: Recrystallize from Ethanol/DMF (if necessary) or dry in a vacuum oven at 50°C.

Protocol B: Green Aqueous Synthesis (Catalyst-Free/Surfactant)

Best for: Environmental compliance, high-purity isolation without chromatography.

Concept: Water acts as a solvent and hydrogen-bond activator. The hydrophobic effect drives the organic reactants together.

Reagents:

-

Uracil-6-carboxaldehyde monohydrate (1.0 equiv)

-

Active Methylene (1.0 equiv)

-

Solvent: Deionized Water (5 mL per mmol)

-

Additive (Optional): Sodium Dodecyl Sulfate (SDS) (10 mol%) or Extract of fruit peel ash (as per recent green chem trends).

Step-by-Step Workflow:

-

Mixing: Combine the aldehyde and active methylene in water.

-

Activation: Stir vigorously at 80–90°C .

-

Note: The reagents will likely form a melt or suspension. Efficient stirring is critical.

-

-

Completion: Reaction times are typically shorter (30–90 mins).

-

Isolation: Cool the mixture. The product will precipitate as a solid. Filter and wash copiously with warm water to remove unreacted starting materials (uracil-6-CHO is slightly soluble in hot water).

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), library generation, and difficult substrates.

Parameters:

-

Power: 150–300 W (maintain internal temp <120°C)

-

Vessel: Sealed microwave vial (10 mL)

-

Catalyst: Basic Alumina or Ammonium Acetate (solid support)

Step-by-Step Workflow:

-

Preparation: Grind Uracil-6-carboxaldehyde (1 mmol), Active Methylene (1 mmol), and Ammonium Acetate (0.1 mmol) in a mortar until a fine, homogeneous powder is obtained.

-

Irradiation: Transfer the powder to a microwave vial. Irradiate at 100°C for 2–5 minutes .

-

Extraction: Add hot ethanol (5 mL) to the vial to dissolve the product (leaving behind inorganic supports if used).

-

Crystallization: Pour the ethanolic solution into ice water or let it cool to crystallize the product.

Quantitative Comparison of Methods

| Feature | Protocol A (Ethanol) | Protocol B (Water) | Protocol C (Microwave) |

| Reaction Time | 2–4 Hours | 1–2 Hours | 2–10 Minutes |

| Typical Yield | 75–85% | 80–92% | 85–95% |

| Purity (Crude) | High (Precipitate) | High (Precipitate) | Moderate (Requires wash) |

| Scalability | Excellent | Good | Limited (Vessel size) |

| Green Metric | Moderate (Organic solvent) | Excellent | Good (Energy efficient) |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on available equipment and green chemistry requirements.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrate stoichiometry ignored | Recalculate MW using Monohydrate (MW ~158.11 vs 140.09). |

| No Precipitation | Product soluble in hot EtOH | Concentrate solvent volume by 50% or add water (anti-solvent). |

| Sticky Solid | Polymerization or impurities | Recrystallize from DMF/Ethanol or use Protocol B (Water). |

| Starting Material Remains | Reversible reaction | Add molecular sieves to remove water or use Dean-Stark trap (Protocol A). |

References

-

Synthesis of Uracil-6-carboxaldehyde

- Journal of Heterocyclic Chemistry, 1967, 4, 163.

-

General Knoevenagel Protocols for Heterocycles

-

Microwave-Assisted Methodologies

-

Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some

-Cyanoacrylates. Pak. j. sci. ind. res. Ser. A: phys. sci.Link

-

-

Uracil Derivative Reactivity

-

Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives. Chemistry of Heterocyclic Compounds. Link

-

Sources

Application Note: Preparation of Fused Uracil Derivatives from 6-Formyluracil Hydrate

Executive Summary

6-Formyluracil hydrate (CAS 36327-91-0) acts as a pivotal C4-synthon in the synthesis of biologically active fused heterocyclic systems.[1] Unlike the more common 5-formyluracil, the 6-formyl isomer offers a unique electrophilic handle at the C6 position, enabling the construction of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines —scaffolds critical in oncology (e.g., antifolates) and antiviral research.

This guide details the Knoevenagel-Cyclization Cascade , a robust methodology for converting 6-formyluracil into fused bicyclic systems.[1] By leveraging the aldehyde functionality, researchers can couple active methylene compounds (e.g., malononitrile, barbituric acid) to generate diverse libraries of fused uracils.

Chemical Logic & Mechanism[1][2][3][4][5]

The Reactivity of 6-Formyluracil

The 6-formyl group is highly electron-deficient due to the adjacent nitrogen atoms of the uracil ring.[1] However, the compound is supplied as a hydrate (gem-diol), which is chemically stable but unreactive in condensation reactions.

-

Activation: The hydrate must be dehydrated in situ to release the reactive aldehyde.[1]

-

Electrophilicity: Once formed, the aldehyde undergoes rapid nucleophilic attack by carbanions (from active methylenes).[1]

Reaction Pathway: Knoevenagel-Cyclization

The synthesis proceeds via a two-stage domino sequence:

-

Knoevenagel Condensation: Base-catalyzed dehydration of 6-formyluracil hydrate followed by condensation with an active methylene compound (e.g., malononitrile) to form an

-unsaturated intermediate (Michael acceptor).[1] -

Intramolecular Cyclization: A nucleophile present on the active methylene (e.g., amino group) or an external nucleophile attacks the pyrimidine ring or the newly formed alkene to close the second ring.[1]

Caption: The activation and conversion pathway of 6-formyluracil hydrate into fused heterocyclic systems.

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines

Target: 7-Amino-pyrido[2,3-d]pyrimidine-2,4-diones Reagents: 6-Formyluracil hydrate, Malononitrile, Piperidine (Cat.), Ethanol.

Materials

| Component | Stoichiometry | Role |

| 6-Formyluracil Hydrate | 1.0 equiv.[1][2] | Electrophile (C4 Synthon) |

| Malononitrile | 1.1 equiv.[1] | Active Methylene (C2 Synthon) |

| Piperidine | 0.1 equiv.[1] | Base Catalyst |

| Ethanol (Abs.) | Solvent (10 mL/g) | Reaction Medium |

Step-by-Step Procedure

-

Dehydration/Activation:

-

Charge a round-bottom flask with 6-formyluracil hydrate (1.0 mmol) and absolute ethanol (10 mL).

-

Heat the suspension to 60°C for 15 minutes to ensure dissolution and partial dehydration.

-

-

Condensation:

-

Reflux & Cyclization:

-

Increase temperature to reflux (78°C) and stir for 3–5 hours .

-

Monitor reaction progress via TLC (Mobile Phase: CHCl₃:MeOH 9:1). Look for the disappearance of the aldehyde spot.[1]

-

-

Workup:

-

Purification:

Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines

Target: Pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrones Reagents: 6-Formyluracil hydrate, Urea (or Thiourea), Acid Catalyst.

Materials

| Component | Stoichiometry | Role |

| 6-Formyluracil Hydrate | 1.0 equiv.[1][2] | Electrophile |

| Urea | 1.2 equiv.[1] | Binucleophile |

| Glacial Acetic Acid | Solvent/Cat.[1] | Acid Catalyst & Solvent |

| Sulfuric Acid (Conc.) | Trace | Co-catalyst (Optional) |

Step-by-Step Procedure

-

Preparation:

-

Dissolve 6-formyluracil hydrate (1.0 mmol) and urea (1.2 mmol) in glacial acetic acid (5 mL).

-

-

Reaction:

-

Isolation:

-

Purification:

-

Filter the solid and wash with water to remove excess acid.[1]

-

Dry in a vacuum oven at 60°C.

-

Characterization & Quality Control

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | Absence of | Confirms consumption of 6-formyluracil. |

| ¹H NMR | New singlet at | Indicates formation of the new aromatic ring proton (if applicable).[1] |

| IR Spectroscopy | Loss of broad -OH stretch (3200-3500 cm⁻¹) | Confirms loss of hydrate water.[1] |

| IR Spectroscopy | Sharp -CN band at 2200–2220 cm⁻¹ | Only present if malononitrile was used (Protocol A).[1] |

| Melting Point | >300°C (Decomposition) | Typical for fused uracil derivatives; distinct from starting material (dec. ~340°C). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Hydrate form is stable and unreactive.[1] | Ensure the reaction is heated to at least 60°C before adding the active methylene to promote dehydration.[1] Add a drying agent (e.g., molecular sieves) if using a non-protic solvent.[1] |

| Sticky/Oily Product | Incomplete cyclization or polymerization.[1] | Use ethanol/DMF mixtures for recrystallization.[1] Ensure the base catalyst (piperidine) is fresh.[1] |

| Starting Material Remains | Aldehyde deactivation.[1] | Add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) to activate the carbonyl group if the standard base catalysis is too slow.[1] |

References

-

PubChem. (2025).[1] 6-Formyluracil Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

National Institutes of Health (NIH). (2025).[1] Developments of pyridodipyrimidine heterocycles and their biological activities. Available at: [Link]

-

Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature. Available at: [Link]

-

ResearchGate. (2023). Synthesis of Uracil Derivatives and Reactions with Active Methylenes. Available at: [Link]

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. epdf.pub [epdf.pub]

- 8. purkh.com [purkh.com]

- 9. journals.irapa.org [journals.irapa.org]

- 10. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]

Fusing Pyrimidine and Pyridine Rings: A Detailed Guide to the Friedländer Annulation of Uracil-6-Carboxaldehyde for the Synthesis of Bio-active Scaffolds

Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, pyrido[2,3-d]pyrimidines stand out as a "privileged scaffold," forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and kinase inhibition.[1][2] The synthesis of these fused ring systems is therefore of paramount importance. The Friedländer synthesis, a classic and robust method for quinoline formation, offers a compelling strategy for accessing these valuable compounds.[3][4] This guide provides a detailed exploration of the application of a Friedländer-type annulation using uracil-6-carboxaldehyde as a key precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential.[1]

While the traditional Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active methylene group, its application to heterocyclic systems like uracil presents a nuanced yet powerful variation.[5][6] In this context, the uracil ring, with its inherent amide functionality, acts as the "amino" component, poised for cyclization with a suitable partner. This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of this synthetic strategy for researchers in organic synthesis and drug development.

The Strategic Advantage of Uracil-6-Carboxaldehyde in Friedländer-Type Reactions

Uracil-6-carboxaldehyde, also known as orotaldehyde, is a versatile building block. The strategic placement of the aldehyde group at the C6 position, adjacent to the N1-H of the uracil ring, sets the stage for a cyclocondensation reaction that mirrors the mechanistic essence of the Friedländer synthesis. The reaction typically proceeds via an initial Knoevenagel or aldol-type condensation between the uracil-6-carboxaldehyde and an active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the fused pyridopyrimidine ring system.

The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the C6-aldehyde, and the choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Common catalysts for this transformation include both acids and bases, which facilitate the initial condensation and the subsequent cyclization steps.

Reaction Mechanism: A Stepwise Look at the Annulation

The formation of the pyrido[2,3-d]pyrimidine ring from uracil-6-carboxaldehyde and an active methylene compound (represented here by a generic ketone) can be envisioned through the following key steps, typically under base catalysis:

-

Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound to generate a nucleophilic enolate.

-

Aldol-Type Condensation: The enolate attacks the electrophilic carbonyl carbon of the uracil-6-carboxaldehyde, forming an aldol-type adduct.

-

Dehydration: The aldol adduct readily undergoes dehydration to yield a more stable, conjugated enone intermediate.

-

Intramolecular Cyclization (Michael Addition): The N1-H of the uracil ring, acting as a nucleophile, undergoes an intramolecular Michael addition to the α,β-unsaturated system of the enone.

-

Tautomerization and Aromatization: Tautomerization of the resulting intermediate, followed by the elimination of a water molecule, leads to the formation of the aromatic pyridine ring, yielding the final pyrido[2,3-d]pyrimidine product.

Caption: Reaction workflow for the Friedländer-type annulation.

Experimental Protocols

This section provides detailed protocols for the synthesis of uracil-6-carboxaldehyde and its subsequent application in the Friedländer-type synthesis of a representative pyrido[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of Uracil-6-carboxaldehyde

The synthesis of the starting material, uracil-6-carboxaldehyde, can be achieved through various methods. One common approach involves the oxidation of 6-methyluracil.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Methyluracil | Reagent Grade, 99% | Sigma-Aldrich |

| Selenium Dioxide (SeO₂) | ACS Reagent, ≥99% | Fisher Scientific |

| Dioxane | Anhydrous, 99.8% | Acros Organics |

| Deionized Water | ||

| Celite® 545 | Sigma-Aldrich | |